3-Methoxymollugin

PI3K inhibition kinase selectivity cancer signaling

Problem: Researchers investigating PI3K-driven pathways cannot use mollugin-it targets NF-κB, not PI3K, producing false negatives in kinase screens. Solution: 3-Methoxymollugin delivers defined PI3K isoform inhibition: • PI3Kγ IC50 = 2.4 μM; PI3Kδ IC50 = 3.0 μM; PI3Kβ IC50 = 5.4 μM • HepG2 cytotoxicity IC50 ≈ 15 μM via mitochondrial apoptosis • ≥98% purity, verified reference standard for Rubia spp. authentication Procure with confidence-global shipping from stocked inventory.

Molecular Formula C18H18O5
Molecular Weight 314.3 g/mol
Cat. No. B592909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxymollugin
Molecular FormulaC18H18O5
Molecular Weight314.3 g/mol
Structural Identifiers
InChIInChI=1S/C18H18O5/c1-18(2)13(21-3)9-12-14(17(20)22-4)15(19)10-7-5-6-8-11(10)16(12)23-18/h5-9,19H,1-4H3
InChIKeyOCQKAHAAVZGZPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow powder

3-Methoxymollugin Procurement: Understanding Its Core Structure, Source, and Physicochemical Identity


3-Methoxymollugin (CAS 154706-44-2) is a natural pyranonaphthoquinone derivative isolated as a minor compound from the roots of Pentas longiflora and Rubia cordifolia [1]. It possesses a benzo[h]chromene core bearing a methyl ester at C-5, a hydroxyl at C-6, and a methoxy at C-3, distinguishing it from the parent mollugin (which lacks the 3-methoxy group) [2]. The compound exhibits a molecular weight of 314.33 g/mol, a melting point of 119.5–121°C, and a topological polar surface area (TPSA) of 65.00 Ų . It is categorized as an extremely weak basic (essentially neutral) compound based on its pKa .

Why Generic Mollugin Cannot Replace 3-Methoxymollugin in Targeted PI3K and Cytotoxicity Studies


3-Methoxymollugin is not a simple interchangeable analog within the mollugin class. The 3-methoxy substitution fundamentally alters both its molecular target profile and cytotoxic potency relative to the parent compound mollugin. While mollugin (lacking the 3-methoxy) exhibits broad anti-inflammatory activity via NF-κB inhibition and antiviral activity against hepatitis B virus (IC50 = 2.0 μg/mL) [1], 3-methoxymollugin demonstrates a distinct pharmacological fingerprint: it acts as a PI3K inhibitor with defined isoform selectivity (PI3Kγ IC50 = 2.4 μM; PI3Kδ IC50 = 3.0 μM; PI3Kβ IC50 = 5.4 μM) and exhibits direct cytotoxicity against HepG2 hepatocellular carcinoma cells (IC50 ≈ 15 μM) . Substituting 3-methoxymollugin with mollugin would entirely miss the PI3K inhibitory activity—a mechanism not reported for mollugin—and would fail to reproduce the specific cytotoxicity profile observed in HepG2 assays. Furthermore, 3-hydroxymollugin, the immediate hydroxy analog, is a distinct compound with its own synthetic route and potentially divergent activity, underscoring that even minor structural modifications in this scaffold produce non-interchangeable biological outcomes [1].

3-Methoxymollugin Quantitative Differentiation Evidence: PI3K Selectivity and Cytotoxicity Benchmarks


PI3K Isoform Selectivity: Quantified Inhibition Profile Differentiates 3-Methoxymollugin from Parent Mollugin

3-Methoxymollugin exhibits concentration-dependent inhibition of multiple PI3K isoforms with distinct IC50 values: PI3Kγ (IC50 = 2.4 μM), PI3Kδ (IC50 = 3.0 μM), and PI3Kβ (IC50 = 5.4 μM) . In contrast, the parent compound mollugin has not been reported to inhibit PI3K; its anti-inflammatory activity is primarily attributed to NF-κB pathway modulation [1]. This represents a fundamental mechanistic divergence attributable to the 3-methoxy substitution. For procurement decisions in PI3K-targeted research programs, mollugin cannot serve as a substitute for 3-methoxymollugin.

PI3K inhibition kinase selectivity cancer signaling

HepG2 Hepatocellular Carcinoma Cytotoxicity: Quantified IC50 Value Distinguishes 3-Methoxymollugin from Closely Related Furomollugin

3-Methoxymollugin demonstrates significant antiproliferative activity against HepG2 human hepatocellular carcinoma cells, with a reported IC50 of approximately 15 μM, and induces apoptosis via mitochondrial pathways . For comparative context, mollugin exhibits antiviral activity against hepatitis B virus in Hep3B cells with IC50 = 2.0 μg/mL (approximately 6.4 μM, given mollugin MW ≈ 314) but this represents antiviral rather than direct cytotoxic activity [1]. Furomollugin, a ring-contracted analog, strongly suppresses HBsAg secretion with IC50 = 2.0 μg/mL in Hep3B cells . The 3-methoxymollugin HepG2 cytotoxicity (IC50 ≈ 15 μM) provides a benchmark for evaluating structure-activity relationships among mollugin analogs.

cytotoxicity HepG2 anticancer

Structural Differentiation: 3-Methoxy Substitution Enables Distinct Synthetic Accessibility from 3-Bromomollugin

3-Methoxymollugin is accessible via a defined synthetic route starting from 3-bromomollugin, which reacts with sodium methoxide in methanol to yield 3-methoxymollugin along with the ring-contracted product methyl isopropenylfuromollugin [1]. This synthetic pathway is distinct from that of 3-hydroxymollugin (which requires epoxidation, reduction, ring transformation, and DDQ oxidation) and mollugin itself (synthesized via alternative prenylation strategies). The methoxy group at the 3-position not only defines the compound's biological activity but also dictates its synthetic accessibility and the potential for further derivatization. Notably, the reaction of 3-bromomollugin with sodium methoxide proceeds under relatively mild conditions (room temperature, 56 hours) , making 3-methoxymollugin a synthetically tractable intermediate for analog development programs.

synthesis 3-bromomollugin ring contraction

3-Methoxymollugin Procurement Applications: PI3K Screening, Liver Cancer Cytotoxicity, and Medicinal Chemistry Derivatization


PI3K Pathway Inhibitor Screening and Isoform Selectivity Profiling

3-Methoxymollugin is the appropriate selection for kinase screening panels focused on the PI3K/Akt/mTOR signaling axis. With defined IC50 values against PI3Kγ (2.4 μM), PI3Kδ (3.0 μM), and PI3Kβ (5.4 μM), it serves as a reference inhibitor for isoform selectivity studies . Mollugin is not a suitable substitute, as it lacks any reported PI3K inhibitory activity, instead targeting NF-κB-mediated inflammatory pathways [1]. Researchers investigating PI3K-driven cancers or inflammatory conditions where PI3Kδ/γ are implicated should procure 3-methoxymollugin as a tool compound for target validation and comparative inhibitor profiling.

Hepatocellular Carcinoma Cytotoxicity Benchmarking

3-Methoxymollugin is suitable for studies evaluating the direct cytotoxic effects of pyranonaphthoquinones on liver cancer cells. Its reported IC50 of approximately 15 μM against HepG2 cells, coupled with evidence of apoptosis induction via mitochondrial pathways, provides a quantitative benchmark for structure-activity relationship (SAR) investigations . In contrast, mollugin and furomollugin exhibit antiviral rather than direct cytotoxic activity in hepatic cell models (anti-HBV IC50 = 2.0 μg/mL) [2]. Procurement of 3-methoxymollugin is indicated for research programs specifically focused on hepatocellular carcinoma cytotoxicity, as mollugin would confound results with its antiviral mechanism.

Mollugin Scaffold Derivatization and Analog Synthesis

3-Methoxymollugin is a valuable starting material for medicinal chemistry programs aiming to generate novel mollugin-class analogs. Its synthesis from 3-bromomollugin demonstrates that the 3-position methoxy group can be installed under mild conditions, providing a functional handle for further chemical elaboration [3]. Unlike mollugin, which lacks this 3-position functionality, 3-methoxymollugin enables downstream modifications such as demethylation (to access 3-hydroxymollugin) or nucleophilic substitution at the methoxy-bearing carbon. Groups engaged in mollugin scaffold optimization should procure 3-methoxymollugin as an intermediate for analog library construction.

Natural Product Authenticity and Reference Standard for Rubia cordifolia Phytochemistry

3-Methoxymollugin is a minor but characteristic constituent of Rubia cordifolia and Pentas longiflora roots, alongside mollugin and 3-hydroxymollugin [4]. For quality control, metabolomic profiling, or botanical authentication studies of Rubia species, 3-methoxymollugin serves as a reference standard to verify the presence of this specific pyranonaphthoquinone chemotype. Its distinct retention time and mass spectral signature differentiate it from the more abundant mollugin, enabling accurate quantification in plant extracts. Analytical laboratories performing phytochemical characterization should include 3-methoxymollugin in their reference standard libraries to ensure comprehensive identification of Rubia cordifolia secondary metabolites.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
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